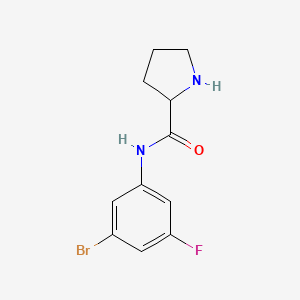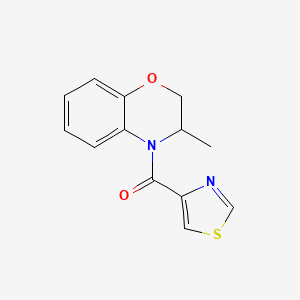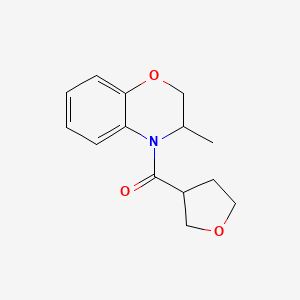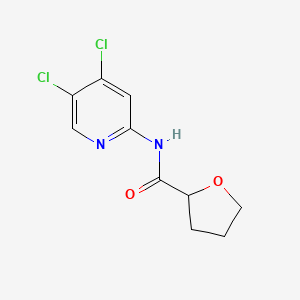![molecular formula C15H15FN2O2 B7586223 N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide, also known as JNJ-42153605, is a novel drug compound that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
Mechanism of Action
The exact mechanism of action of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in cognitive function, memory, and neuroplasticity. By enhancing the activity of this receptor, N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide may improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
In preclinical studies, N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroplasticity. The compound has also been found to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various neurological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide in lab experiments is its specificity and potency. The compound has shown high affinity and selectivity for the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide. One of the main areas of focus is the clinical development of this compound for the treatment of various neurological disorders. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential in treating drug addiction and depression. Other future directions include the development of more potent and selective compounds targeting the α7 nAChR and the investigation of the potential of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide in combination with other therapeutic agents.
Synthesis Methods
The synthesis of N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide involves the reaction of 2-fluoro-5-(furan-2-yl)benzoic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide has been extensively studied in preclinical models of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has shown promising results in improving cognitive function, reducing neuroinflammation, and enhancing neuroplasticity. In addition, N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide has also been investigated for its potential in treating drug addiction and depression.
properties
IUPAC Name |
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-11-6-5-10(14-4-2-8-20-14)9-13(11)18-15(19)12-3-1-7-17-12/h2,4-6,8-9,12,17H,1,3,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZLTZCPUHEYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=C(C=CC(=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)
![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)



![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)


![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)